molecular formula C12H16O3S B2744172 2-Cyclopropylethyl 4-methylbenzenesulfonate CAS No. 63064-31-3

2-Cyclopropylethyl 4-methylbenzenesulfonate

Cat. No.: B2744172
CAS No.: 63064-31-3
M. Wt: 240.32
InChI Key: JVOCWIRGDNWGKH-UHFFFAOYSA-N
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Description

2-Cyclopropylethyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C12H16O3S. It is a sulfonate ester derived from 4-methylbenzenesulfonic acid and 2-cyclopropylethanol. This compound is used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

2-Cyclopropylethyl 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes and the development of new drugs.

    Medicine: It serves as a building block for the synthesis of potential therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclopropylethyl 4-methylbenzenesulfonate can be synthesized through the reaction of 2-cyclopropylethanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction is typically carried out in dichloromethane as a solvent. The mixture is stirred for several hours, and the product is isolated by partitioning the reaction mixture between dichloromethane and water, followed by washing and drying .

Reaction Conditions:

    Reactants: 2-cyclopropylethanol, p-toluenesulfonyl chloride

    Solvent: Dichloromethane

    Base: Pyridine

    Temperature: 0°C to room temperature

    Time: 16 hours

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade equipment to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles, leading to the formation of new compounds.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-cyclopropylethanol and 4-methylbenzenesulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile used, products can include substituted amines, ethers, or thioethers.

    Hydrolysis: The primary products are 2-cyclopropylethanol and 4-methylbenzenesulfonic acid.

Mechanism of Action

The mechanism of action of 2-Cyclopropylethyl 4-methylbenzenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce the 2-cyclopropylethyl group into target molecules.

Comparison with Similar Compounds

2-Cyclopropylethyl 4-methylbenzenesulfonate can be compared with other sulfonate esters such as:

  • Methyl 4-methylbenzenesulfonate
  • Ethyl 4-methylbenzenesulfonate
  • Isopropyl 4-methylbenzenesulfonate

Uniqueness:

  • The presence of the cyclopropyl group in this compound imparts unique steric and electronic properties, making it distinct from other sulfonate esters. This uniqueness can influence the reactivity and selectivity of the compound in chemical reactions.

Properties

IUPAC Name

2-cyclopropylethyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3S/c1-10-2-6-12(7-3-10)16(13,14)15-9-8-11-4-5-11/h2-3,6-7,11H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOCWIRGDNWGKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred solution of 2-cyclopropylethanol (5.00 g, 58.05 mmol) in dichloromethane (20 mL) was added pyridine (7.03 mL, 86.92 mmol), followed by p-toluenesulfonyl chloride (10.50 g, 55.07 mmol). The reaction mixture was stirred for 16 h, and then partitioned between dichloromethane (100 mL) and water (50 mL). The organic layer was washed with 10% aqueous hydrochloric acid (50 mL), saturated aqueous sodium bicarbonate (50 mL) and brine (50 mL), dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated in vacuo to afford 2-cyclopropylethyl 4-methylbenzenesulfonate as a colorless oil (11.90 g, 96%): 1H NMR (300 MHz, CDCl3) δ 7.80 (d, J=8.3 Hz, 2H), 7.34 (d, J=8.3 Hz, 2H), 4.09 (t, J=6.6 Hz, 2H), 2.45 (s, 3H), 1.57-1.48 (m, 2H), 0.74-0.59 (m, 1H), 0.45-0.36 (m, 2H), 0.08-0.06 (m, 2H).
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5 g
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reactant
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7.03 mL
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20 mL
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10.5 g
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Synthesis routes and methods III

Procedure details

p-Toluenesulfonyl chloride (7.20 g, 37.8 mmol) was added to a cooled (0° C.) solution of 2-cyclopropylethanol (4.00 g, 46.4 mmol) in pyridine (10 mL) and dichloromethane (60 mL). The reaction mixture was stirred at room temperature overnight, then diluted with ether (200 mL) and washed sequentially with water, 10% HCl, water and brine and then dried over anhydrous Na2SO4. Toluene-4-sulfonic acid 2-cyclopropylethyl ester (8.1 g, 89%) was obtained after removal of solvent and used for next step reaction without further purification.
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7.2 g
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4 g
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10 mL
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60 mL
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200 mL
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